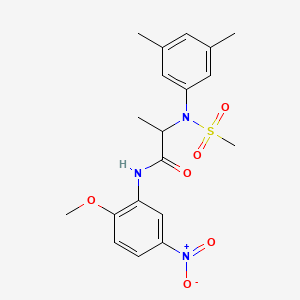![molecular formula C19H29NO3 B4173403 1-(4-{3-[cyclohexyl(methyl)amino]-2-hydroxypropoxy}phenyl)-1-propanone](/img/structure/B4173403.png)
1-(4-{3-[cyclohexyl(methyl)amino]-2-hydroxypropoxy}phenyl)-1-propanone
Übersicht
Beschreibung
1-(4-{3-[cyclohexyl(methyl)amino]-2-hydroxypropoxy}phenyl)-1-propanone is a chemical compound that belongs to the class of opioids. This compound has been widely used in scientific research for its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 1-(4-{3-[cyclohexyl(methyl)amino]-2-hydroxypropoxy}phenyl)-1-propanone involves the activation of opioid receptors in the central nervous system. This compound acts as an agonist of mu, delta, and kappa opioid receptors. The activation of these receptors leads to the inhibition of the release of neurotransmitters such as substance P, which is involved in pain transmission. This results in the analgesic effects of 1-(4-{3-[cyclohexyl(methyl)amino]-2-hydroxypropoxy}phenyl)-1-propanone.
Biochemical and Physiological Effects:
1-(4-{3-[cyclohexyl(methyl)amino]-2-hydroxypropoxy}phenyl)-1-propanone has been shown to have several biochemical and physiological effects. This compound has been shown to decrease the release of acetylcholine, which is involved in cough reflex. It has also been shown to increase the release of dopamine, which is involved in reward and motivation. Moreover, 1-(4-{3-[cyclohexyl(methyl)amino]-2-hydroxypropoxy}phenyl)-1-propanone has been shown to decrease the release of norepinephrine and serotonin, which are involved in mood regulation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(4-{3-[cyclohexyl(methyl)amino]-2-hydroxypropoxy}phenyl)-1-propanone in lab experiments include its high potency and selectivity for opioid receptors. This compound has also been shown to have a long duration of action. However, the limitations of using this compound in lab experiments include its potential for abuse and addiction. Moreover, the use of this compound in lab experiments requires careful consideration of ethical issues related to animal welfare.
Zukünftige Richtungen
There are several future directions for the research on 1-(4-{3-[cyclohexyl(methyl)amino]-2-hydroxypropoxy}phenyl)-1-propanone. One direction is to investigate the potential use of this compound in the treatment of opioid addiction and withdrawal symptoms. Another direction is to study the potential use of this compound as an antidepressant and anxiolytic agent. Moreover, future research could focus on the development of new derivatives of 1-(4-{3-[cyclohexyl(methyl)amino]-2-hydroxypropoxy}phenyl)-1-propanone with improved selectivity and potency for opioid receptors.
Wissenschaftliche Forschungsanwendungen
1-(4-{3-[cyclohexyl(methyl)amino]-2-hydroxypropoxy}phenyl)-1-propanone has been extensively studied for its potential therapeutic applications. This compound has been shown to have analgesic and antitussive effects. It has also been shown to have potential as an antidepressant and anxiolytic agent. Moreover, 1-(4-{3-[cyclohexyl(methyl)amino]-2-hydroxypropoxy}phenyl)-1-propanone has been studied for its potential use in the treatment of opioid addiction and withdrawal symptoms.
Eigenschaften
IUPAC Name |
1-[4-[3-[cyclohexyl(methyl)amino]-2-hydroxypropoxy]phenyl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO3/c1-3-19(22)15-9-11-18(12-10-15)23-14-17(21)13-20(2)16-7-5-4-6-8-16/h9-12,16-17,21H,3-8,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOSHWMJSTKVNLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OCC(CN(C)C2CCCCC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{[2-(4-biphenylyloxy)propanoyl]amino}benzamide](/img/structure/B4173328.png)
![N-(3-acetylphenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4173331.png)
![5-benzyl-3-(methylthio)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4173338.png)
![N-(2-chlorophenyl)-4-{2-[(2-ethoxyphenyl)amino]-1-methyl-2-oxoethoxy}benzamide](/img/structure/B4173339.png)
![N-cyclohexyl-2-[(3-methoxypropyl)amino]-N-methyl-5-nitrobenzamide](/img/structure/B4173342.png)

![N-{2-[(4-acetyl-1-piperazinyl)methyl]-1-methyl-1H-benzimidazol-5-yl}benzamide](/img/structure/B4173351.png)
![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4173357.png)
![N-(2-methoxyphenyl)-3-nitro-4-[(1-phenylethyl)amino]benzamide](/img/structure/B4173367.png)
![diethyl 5-amino-2-methyl-3-oxo-7-phenyl-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B4173371.png)
![2-(3-bromophenyl)-1-[4-(methylthio)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4173393.png)
![N-[1-(4-fluorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-2-(2-oxo-1-pyrrolidinyl)acetamide](/img/structure/B4173400.png)
![4-[allyl(methylsulfonyl)amino]-N-{2-[(2,4-dichlorobenzyl)thio]ethyl}benzamide](/img/structure/B4173402.png)
